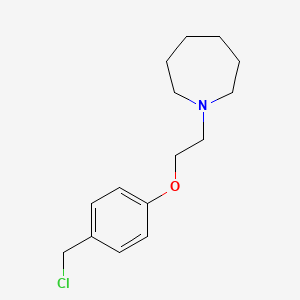
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane
Vue d'ensemble
Description
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is a chemical compound with the molecular formula C15H23Cl2NO. It is known for its applications in the pharmaceutical industry, particularly in the synthesis of selective estrogen receptor modulators (SERMs) such as bazedoxifene acetate .
Méthodes De Préparation
The preparation of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride involves several key steps: alkylation, substitution, reduction, and chlorination . The process begins with cycloheximide as a raw material and proceeds through these steps to yield the final product with a high purity of 99% and a total yield of approximately 70% . The reaction conditions are mild, and the raw materials are easily obtainable, making this method suitable for industrial production .
Analyse Des Réactions Chimiques
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is primarily used in the synthesis of bazedoxifene acetate, a third-generation selective estrogen receptor modulator . Bazedoxifene acetate is used for treating postmenopausal osteoporosis and has an antagonistic effect on the uterus and mammary glands, reducing the risk of endometrial hyperplasia and breast cancer . The compound’s applications extend to various fields, including:
Chemistry: As an intermediate in organic synthesis.
Biology: In studies related to estrogen receptor modulation.
Medicine: In the development of drugs for osteoporosis and hormone-related conditions.
Industry: In the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride involves its role as an intermediate in the synthesis of bazedoxifene acetate. Bazedoxifene acetate acts on estrogen receptors, modulating their activity and providing therapeutic effects in conditions like osteoporosis . The molecular targets include estrogen receptors in various tissues, and the pathways involved are related to estrogen signaling .
Comparaison Avec Des Composés Similaires
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride can be compared with other similar compounds used in the synthesis of SERMs. Some similar compounds include:
Tamoxifen: Another SERM used in the treatment of breast cancer.
Raloxifene: Used for the prevention of osteoporosis and breast cancer.
Clomiphene: Used in the treatment of infertility.
The uniqueness of this compound hydrochloride lies in its specific application in the synthesis of bazedoxifene acetate, which has a distinct profile in terms of efficacy and safety for treating postmenopausal osteoporosis .
Propriétés
IUPAC Name |
1-[2-[4-(chloromethyl)phenoxy]ethyl]azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c16-13-14-5-7-15(8-6-14)18-12-11-17-9-3-1-2-4-10-17/h5-8H,1-4,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCIQSBZGOVNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432356 | |
| Record name | 1-{2-[4-(Chloromethyl)phenoxy]ethyl}azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212771-30-7 | |
| Record name | 1-{2-[4-(Chloromethyl)phenoxy]ethyl}azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















